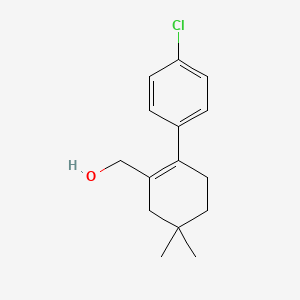

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

描述

属性

IUPAC Name |

[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAIGCLXZFNTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CO)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728985 | |

| Record name | (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027345-21-6 | |

| Record name | (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pharmacophoric Role of CAS 1027345-21-6 in BCL-2 Selective Apoptosis Promoters: A Technical Whitepaper

Executive Summary: The Architecture of BH3 Mimetics

In the landscape of targeted oncology, the development of apoptosis promoters—specifically BH3 mimetics—represents a triumph of structure-based drug design. At the heart of the first-in-class BCL-2 selective inhibitor, Venetoclax (ABT-199), lies a critical structural pharmacophore derived from CAS 1027345-21-6 (chemically identified as 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol).

Far from being a mere passive synthetic intermediate, this compound provides the exact geometric and electrostatic parameters required to penetrate the deep, hydrophobic P2 pocket of the anti-apoptotic BCL-2 protein[1]. This whitepaper deconstructs the structural biology, mechanism of action, and experimental validation of apoptosis promoters utilizing the CAS 1027345-21-6 moiety, providing a comprehensive guide for researchers in rational drug design and hematological pharmacology.

Structural Biology & Mechanism of Action

The BCL-2 Hydrophobic Groove and the P2 Pocket

The BCL-2 protein promotes cellular survival by sequestering pro-apoptotic proteins (such as BIM, BAX, and BAK) via a surface-exposed hydrophobic groove[2]. This groove is subdivided into four distinct pockets (P1, P2, P3, and P4). To induce apoptosis, a small molecule must mimic the native BH3 domain of pro-apoptotic proteins, binding to this groove with high thermodynamic favorability to displace them[2].

The CAS 1027345-21-6 moiety is uniquely engineered to target the P2 pocket . The P2 pocket is a deep, narrow, and highly hydrophobic cleft. The 4-chlorophenyl group of the CAS 1027345-21-6 fragment inserts deeply into this cavity, establishing a rigid "lock-and-key" fit that is stabilized by intense van der Waals interactions with BCL-2 residues, including Asp103, Arg146, and Phe104[2].

The Role of the Dimethylcyclohexene Vector

The 5,5-dimethylcyclohexene ring (often denoted as 4,4-dimethylcyclohexene depending on IUPAC numbering in the final drug scaffold) serves a dual purpose[3]. First, the rigid cyclohexene geometry acts as a precise vector, directing the remainder of the drug molecule (the piperazine linker and the azaindole/acylsulfonamide groups) toward the P4 pocket and solvent-exposed regions[1]. Second, the gem-dimethyl substitution restricts the conformational flexibility of the ring. By pre-organizing the molecule into its active binding conformation, the entropic penalty typically associated with the binding of flexible molecules to proteins is drastically reduced, driving sub-nanomolar affinity.

Mechanism of BCL-2 inhibition and intrinsic apoptosis induction by BH3 mimetics.

Clinical Resistance: The P2 Pocket Clash

The profound reliance of Venetoclax on the deep insertion of the CAS 1027345-21-6 chlorophenyl moiety into the P2 pocket is exposed during acquired clinical resistance. In Chronic Lymphocytic Leukemia (CLL) patients undergoing long-term Venetoclax therapy, the BCL-2 G101V mutation frequently emerges[4].

While Gly101 is not directly inside the P2 pocket, its mutation to the bulkier Valine creates a structural "knock-on effect" along the α 2 helix[2]. This conformational shift pushes the neighboring Glu152 side chain directly into the base of the P2 pocket. The intrusion of Glu152 creates a severe steric clash with the chlorophenyl ring of the CAS 1027345-21-6 moiety, resulting in an approximate 180-fold loss in binding affinity[3]. Furthermore, mutations such as Val156Asp, located directly at the base of the P2 pocket, also emerge to physically repel the chlorophenyl moiety[4].

Quantitative Impact of P2 Pocket Mutations

The table below summarizes the thermodynamic and phenotypic impact of P2 pocket alterations on apoptosis promoters utilizing the CAS 1027345-21-6 pharmacophore.

| Target / Cell Line | BCL-2 Status | Binding Affinity ( Ki ) | Cellular Viability ( IC50 ) | Mechanism of Resistance |

| Recombinant Protein | WT BCL-2 | < 0.01 nM | N/A | N/A |

| Recombinant Protein | G101V Mutant | ~1.80 nM | N/A | Steric clash via Glu152 displacement |

| RS4;11 (ALL) | WT BCL-2 | N/A | ~8.0 nM | N/A |

| Engineered RS4;11 | G101V Mutant | N/A | > 1000 nM | Loss of P2 pocket penetration |

Self-Validating Experimental Protocols

To rigorously evaluate novel apoptosis promoters incorporating the CAS 1027345-21-6 moiety, researchers must employ orthogonal, self-validating assays. The following protocols are designed not just to measure activity, but to prove causality—ensuring the observed cell death is strictly mediated via on-target BCL-2 P2 pocket inhibition.

Self-validating experimental workflow for evaluating BCL-2 selective apoptosis promoters.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

Purpose: To thermodynamically quantify the binding affinity of the synthesized compound to the BCL-2 P2 pocket. Causality Principle: A small fluorescent BH3 peptide (e.g., FITC-BIM) rotates slowly when bound to the large BCL-2 protein, yielding high polarization. A successful CAS 1027345-21-6 derivative will displace this peptide, increasing its rotational speed and dropping the polarization signal.

Step-by-Step Methodology:

-

Preparation: Dilute recombinant WT BCL-2 and G101V mutant BCL-2 proteins (negative control) to 10 nM in assay buffer (100 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.01% Triton X-100).

-

Tracer Addition: Add 2 nM FITC-labeled BIM BH3 peptide to the protein solutions. Incubate in the dark for 15 minutes at room temperature to establish the baseline bound state.

-

Compound Titration: Prepare a 3-fold serial dilution of the CAS 1027345-21-6 derived inhibitor (starting at 1 μ M) in DMSO. Add 1 μ L of each dilution to 99 μ L of the protein-peptide complex in a 384-well black microplate.

-

Equilibration & Reading: Incubate the plate for 2 hours at room temperature to reach thermodynamic equilibrium. Read fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

-

Validation Check: The compound must show sub-nanomolar Ki against WT BCL-2, but a >100-fold rightward shift against the G101V mutant. If this shift is absent, the compound is not selectively engaging the P2 pocket.

Protocol 2: Annexin V / Propidium Iodide (PI) Flow Cytometry

Purpose: To confirm that the phenotypic cytotoxicity is driven by intrinsic apoptosis rather than off-target necrosis. Causality Principle: True BCL-2 inhibition triggers Mitochondrial Outer Membrane Permeabilization (MOMP), leading to caspase activation. Caspases cleave structural proteins, causing phosphatidylserine (PS) to flip to the outer leaflet of the cell membrane, which is detected by Annexin V. PI only enters necrotic cells with ruptured membranes.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed RS4;11 cells (BCL-2 dependent) at 5×105 cells/mL in 6-well plates. Treat with the IC90 concentration of the CAS 1027345-21-6 derivative.

-

Self-Validation Arm: Pre-treat a parallel control well with 50 μ M Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to adding the experimental compound.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2 .

-

Harvest & Stain: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 μ L of FITC-Annexin V and 5 μ L of PI solution. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze within 1 hour.

-

Validation Check: A successful apoptosis promoter will yield a massive shift into the Annexin V+/PI- quadrant (early apoptosis). Crucially, the cells pre-treated with Z-VAD-FMK must show near-complete rescue (remaining in the Annexin V-/PI- quadrant), proving that cell death is entirely caspase-dependent and on-target.

References

-

Howei Pharm. "CAS 1027345-21-6 | 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol,≥95%." Howei - Life Science Product & Service Solutions Provider. Available at:[Link]

-

Blombery, P., et al. "Breaking through BCL-2 inhibition in CLL." Blood - American Society of Hematology, March 2020. Available at: [Link]

-

Preprints.org. "Mechanistic Insights into the Differential Efficacy of Sonratoclax against Venetoclax-Resistant BCL2 G101V." Preprints.org, January 2026. Available at:[Link]

-

Wang, L., et al. "Synthetic Routes for Venetoclax at Different Stages of Development." ACS Publications, September 2019. Available at: [Link]

-

Hu, N., et al. "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2." ACS Publications, May 2024. Available at: [Link]

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol in a range of relevant organic solvents. As specific quantitative solubility data for this compound is not widely published, this document serves as an in-depth "how-to" manual for researchers, chemists, and formulation scientists. It outlines the theoretical principles, strategic selection of solvents, detailed experimental protocols for both gold-standard and high-throughput methods, and best practices for data analysis and interpretation. The methodologies described herein are designed to establish a robust, reliable, and scientifically sound solubility profile, enabling informed decision-making in subsequent research and development activities.

Introduction: The Strategic Imperative of Solubility Profiling

In the realm of pharmaceutical sciences, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable outcomes in biological assays. The compound of interest, 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol, is noted as an intermediate in the production of cell death regulators and apoptosis promoters.[1] Its efficacy in synthesis and potential biological activity are intrinsically linked to its ability to dissolve in various media.

This guide provides a systematic approach to:

-

Characterize the physicochemical properties of the target molecule.

-

Develop a strategic solvent selection plan based on theoretical principles.

-

Execute rigorous experimental protocols to measure thermodynamic solubility.

-

Construct a comprehensive solubility profile to guide future applications.

The Analyte: 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

-

Structure:

Image Source: PubChem[2]

The structure reveals a hydrophobic core, comprising a chlorophenyl ring and a dimethyl-cyclohexene group, and a single polar hydroxyl (-OH) group. This amphipathic nature suggests limited aqueous solubility and a preference for organic solvents.

Foundational Principles & Pre-Experimental Strategy

A robust experimental plan is built upon a solid theoretical foundation. Before embarking on laboratory work, it is crucial to predict the compound's behavior and devise a logical solvent selection strategy.

The Thermodynamics of Dissolution

Solubility is an equilibrium phenomenon. When a solid compound is introduced into a solvent, dissolution occurs until the solution is saturated. At this point, the rate of dissolution equals the rate of precipitation, and the concentration of the dissolved solute is defined as its solubility. This process is governed by the Gibbs free energy of solution (ΔG_sol_), which must be negative for dissolution to be spontaneous. The key takeaway for practical purposes is that solubility is influenced by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Solvent Selection Rationale: Hansen Solubility Parameters (HSP)

To move beyond the simple maxim of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more sophisticated framework for predicting solvent-solute compatibility.[4][5][6] The total Hildebrand solubility parameter is deconstructed into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipolar) interactions.

-

δH: Energy from hydrogen bonding.[5]

A solvent is likely to dissolve a solute if their respective HSP values are similar.[4] For 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol, its structure suggests it will have significant δD (from the aromatic and aliphatic rings), moderate δP (from the C-Cl bond), and a notable δH component (from the hydroxyl group).

Based on this, a diverse panel of organic solvents should be selected for testing, covering a range of polarities and hydrogen bonding capabilities.

Table 1: Proposed Solvent Panel for Solubility Screening

| Solvent Class | Example Solvent | Rationale |

| Non-Polar | n-Heptane | Tests solubility based on dispersion forces alone. |

| Toluene | Aromatic solvent, may interact favorably with the chlorophenyl ring. | |

| Polar Aprotic | Ethyl Acetate | Contains a polar carbonyl group but no hydrogen bond donor. |

| Acetone | A highly polar solvent capable of accepting hydrogen bonds. | |

| Acetonitrile | A polar solvent with a strong dipole moment. | |

| Dichloromethane | A halogenated solvent, may show affinity for the chlorophenyl group. | |

| Polar Protic | Methanol | The simplest alcohol, capable of hydrogen bonding with the solute's -OH group. |

| Ethanol | A common and less toxic alcohol. | |

| Isopropanol | A bulkier alcohol, tests steric hindrance effects. |

Experimental Methodology for Solubility Determination

Accurate solubility measurement requires precise and validated protocols. The "gold standard" is the isothermal shake-flask method, which determines thermodynamic equilibrium solubility.[7][8] For faster screening, high-throughput methods can be employed.

Gold Standard: Isothermal Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility.[7][8] It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

-

Preparation: Add an excess amount of crystalline 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol to a glass vial. The excess should be visually apparent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed for a short period to let excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Immediately dilute the filtered saturated solution with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a set of calibration standards of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility, typically expressed in mg/mL or µg/mL.

High-Throughput Screening (HTS) Method

For rapid screening of multiple solvents, a 96-well plate-based method can be used.[10][11] This approach sacrifices some of the precision of the shake-flask method for speed and reduced material consumption.[12][13]

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

-

Stock Solution: Prepare a concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

-

Plate Preparation: Dispense the panel of organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to each well. The introduction of DMSO will induce precipitation in solvents where the compound's solubility is exceeded. This measures "kinetic solubility," which is often sufficient for early-stage screening.[9][14]

-

Incubation: Seal the plate and shake for 1.5-2 hours at room temperature.[10]

-

Detection: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements. The degree of precipitation is correlated with insolubility.

-

Data Analysis: The results provide a rank-ordering of solvents rather than a precise thermodynamic value.

Data Interpretation and Profile Construction

The goal of these experiments is to build a comprehensive solubility profile that can be easily interpreted.

Presenting the Solubility Data

All quantitative data should be summarized in a clear, tabular format. This allows for direct comparison of the compound's solubility across different solvent classes.

Table 2: Illustrative Solubility Profile for 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol at 25°C

Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental measurement of the target compound. It represents a chemically reasonable profile based on the compound's structure.

| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Classification |

| n-Heptane | Non-Polar | < 1 | Poorly Soluble |

| Toluene | Non-Polar | 25 | Soluble |

| Dichloromethane | Polar Aprotic | > 100 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 80 | Soluble |

| Acetone | Polar Aprotic | > 100 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 45 | Soluble |

| Methanol | Polar Protic | 60 | Soluble |

| Ethanol | Polar Protic | 50 | Soluble |

| Isopropanol | Polar Protic | 35 | Soluble |

| Water (for reference) | Aqueous | < 0.01 | Practically Insoluble |

The Critical Impact of Solid-State Properties: Polymorphism

It is imperative to recognize that the solubility of a crystalline solid is dependent on its specific crystal form, or polymorph.[15][16] Different polymorphs of the same compound can exhibit significantly different solubilities and dissolution rates.[17][18]

-

Metastable forms are generally more soluble than the most thermodynamically stable form but can convert to the stable form over time.[17]

-

Amorphous forms typically have the highest apparent solubility but are the least stable.[18]

Self-Validation and Trustworthiness: Before commencing solubility studies, the solid form of the 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol starting material must be characterized using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that the measured solubility is attributed to a known and consistent crystalline form, making the data reliable and reproducible. Any changes in the solid form after the equilibration experiment should also be noted.[16] The case of Ritonavir, an antiretroviral drug, famously highlighted this issue when an unexpected, less soluble polymorph appeared on the market, drastically reducing the drug's bioavailability.[15]

Conclusion

This technical guide provides a comprehensive and actionable framework for determining the organic solvent solubility profile of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol. By integrating theoretical principles with rigorous, gold-standard experimental protocols, researchers can generate high-quality, reliable data. A well-defined solubility profile is an indispensable tool, enabling rational solvent selection for synthesis and purification, guiding formulation development, and ensuring the accuracy of data from biological screening assays. Adherence to these methodologies will empower scientists to make informed decisions, mitigate risks associated with poor solubility, and accelerate the research and development process.

References

- Hilaris. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences and Research.

-

Forni, F., et al. (2013). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

-

Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery. Available at: [Link]

- PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. PharmaCores.

- ResearchGate. (n.d.). Hansen solubility parameters (HSP).

- Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.

- Journal of Chemical and Pharmaceutical Research. (2024).

- Millipore. (n.d.).

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Available at: [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Professor Steven Abbott. Available at: [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

-

Yang, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. Available at: [Link]

-

Pinto, D. C. G. A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]

- Al-Kassas, R., et al. (2025).

- Wahlich, J. C., & Dressman, J. B. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Pharmaceutical Technology.

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link]

-

Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- ResearchGate. (n.d.). High throughput solubility measurement in drug discovery and development.

- Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta.

- Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.

- Creative Bioarray. (2025). Aqueous Solubility Assays.

- Simulations Plus. (2024). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors.

- ICH. (n.d.). ICH harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. EMA.

- ICH. (2019).

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol. National Center for Biotechnology Information. Available at: [Link]

- Pharmaffiliates. (n.d.). CAS No : 1027345-21-6 | Product Name : 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol.

- BenchChem. (2025). solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents. BenchChem.

- Sigma-Aldrich. (n.d.). (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. Sigma-Aldrich.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol | C15H19ClO | CID 58237691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 7. scispace.com [scispace.com]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. jocpr.com [jocpr.com]

- 17. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. primescholars.com [primescholars.com]

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol and its derivatives. As a class of compounds with potential therapeutic applications, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for successful drug development.[1][2][3] This document synthesizes current knowledge, outlines key experimental methodologies, and offers field-proven insights to guide researchers in this area. We will explore the crucial interplay of physicochemical properties with biological systems and detail the in vitro and in vivo assays necessary to construct a robust pharmacokinetic profile.

Introduction: The Significance of ADME in Drug Candidacy

The journey of a potential therapeutic agent from a promising in vitro candidate to a clinically effective drug is largely dictated by its pharmacokinetic (PK) profile.[1][4] The acronym ADME—Absorption, Distribution, Metabolism, and Excretion—encompasses the fundamental processes that govern a drug's concentration and persistence in the body, ultimately determining its efficacy and safety.[2][3] For the 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol series, understanding these properties is not merely a regulatory checkpoint but a core component of lead optimization. A compound with excellent target affinity in a test tube is of little value if it cannot reach its target in the body at a sufficient concentration and for an appropriate duration.[1]

The presence of a chlorophenyl group and a dimethyl-cyclohexene-methanol scaffold suggests several key areas of pharmacokinetic interest. The lipophilicity imparted by the chlorophenyl and cyclohexene moieties may influence absorption and distribution, while the hydroxyl group provides a potential site for metabolic conjugation. The overall structure will dictate its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, and plasma proteins.[5][6] This guide will dissect each facet of the ADME profile, providing both the theoretical underpinnings and the practical methodologies to evaluate these critical parameters.

Core Pharmacokinetic Pillars: A Deep Dive into ADME

Absorption: Crossing the Biological Barriers

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first and often most challenging hurdle. The physicochemical properties of the 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol derivatives, such as solubility and lipophilicity (logP), are paramount in this process.[7]

-

Solubility: Poor aqueous solubility can be a significant impediment to absorption. The largely non-polar structure of these derivatives suggests that solubility might be a key area for formulation development.

-

Permeability: The ability to traverse the intestinal epithelium is equally crucial. The lipophilicity of these compounds likely favors passive diffusion, but the potential for transporter-mediated uptake or efflux should not be overlooked.

Distribution: Reaching the Target

Once absorbed into the systemic circulation, a drug's distribution to various tissues and organs determines its site of action and potential for off-target effects.

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its free (unbound) concentration.[8] It is the unbound fraction that is pharmacologically active and available to distribute into tissues. High PPB can limit the amount of drug reaching the target site.[8]

-

Volume of Distribution (Vd): This parameter provides an indication of the extent of a drug's distribution into tissues versus remaining in the plasma. A high Vd suggests extensive tissue distribution.

Metabolism: The Body's Chemical Workshop

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion.[6] For chlorophenyl-containing compounds, several metabolic pathways are plausible.

-

Phase I Metabolism (Functionalization): This typically involves oxidation, reduction, or hydrolysis. For the title compounds, oxidation of the cyclohexene ring or hydroxylation of the aromatic ring are likely pathways, catalyzed by CYP enzymes.[9] The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6) are important to identify to predict potential drug-drug interactions.[5][6]

-

Phase II Metabolism (Conjugation): The primary alcohol of the methanol group is a prime candidate for conjugation with glucuronic acid or sulfate, rendering the molecule more water-soluble for excretion.[10]

Excretion: The Final Exit

The elimination of the drug and its metabolites from the body is the final step. The kidneys are the primary route of excretion for water-soluble compounds, while more lipophilic compounds may be eliminated via the bile and feces. The metabolic transformations in Phase I and II are crucial for converting these relatively lipophilic derivatives into forms that can be efficiently cleared by the kidneys.[11]

Experimental Workflows for Pharmacokinetic Profiling

A tiered approach, combining in vitro and in vivo studies, is essential for a comprehensive understanding of the pharmacokinetic properties of 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol derivatives.[8]

In Vitro ADME Assays: Early Insights and Mechanistic Understanding

In vitro assays are rapid, cost-effective methods for obtaining initial ADME data and for ranking compounds during lead optimization.[1][12]

Table 1: Key In Vitro Assays for Pharmacokinetic Characterization

| Parameter | Assay | Experimental System | Key Output | Significance |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Phosphate Buffered Saline (PBS) | Aqueous solubility (µg/mL) | Predicts potential absorption issues. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Monolayer Assay | Artificial membrane or Caco-2 cells | Permeability coefficient (Pe) | Assesses passive diffusion and active transport across the intestinal barrier.[13] |

| Metabolic Stability | Microsomal Stability Assay | Human Liver Microsomes (HLM) | In vitro half-life (t½), Intrinsic clearance (CLint) | Predicts the rate of metabolic clearance in the liver.[1][8] |

| CYP Inhibition | Cytochrome P450 Inhibition Assay | Recombinant human CYP enzymes or HLM | IC50 values | Identifies potential for drug-drug interactions.[5] |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Plasma from relevant species | Percentage of unbound drug (fu) | Determines the free fraction of the drug available for therapeutic effect.[8] |

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of a 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol derivative.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a 96-well plate, add the HLM and the NADPH regenerating system.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the test compound working solution.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Causality: The use of HLM provides a rich source of CYP enzymes, the primary drivers of Phase I metabolism. The NADPH regenerating system is essential to provide the necessary cofactors for CYP activity. By measuring the disappearance of the parent drug over time, we can quantify its metabolic lability.[8]

dot

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable early data, in vivo studies in animal models are necessary to understand the complex interplay of ADME processes in a living system.[7][14]

Protocol 2: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of a 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol derivative following intravenous (IV) and oral (PO) administration.

Materials:

-

Test compound formulated for IV and PO administration

-

Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Dosing syringes and gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system

Procedure:

-

Acclimate animals to the housing conditions.

-

Divide animals into two groups: IV and PO administration.

-

Administer a single dose of the test compound to each animal.

-

Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Extract the drug from plasma samples (e.g., using protein precipitation or solid-phase extraction).[15]

-

Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.[16][17]

-

Plot plasma concentration versus time for both IV and PO groups.

-

Calculate pharmacokinetic parameters using non-compartmental analysis software.

Self-Validation: The inclusion of both IV and PO arms is crucial. The IV data provides the "true" clearance and volume of distribution, while the PO data allows for the determination of oral bioavailability by comparing the area under the curve (AUC) of the PO and IV routes.

dot

Caption: Workflow for a rodent pharmacokinetic study.

Data Interpretation and Integrated Insights

The ultimate goal of these studies is to build a comprehensive pharmacokinetic profile that can guide further drug development decisions.

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

| Parameter | Abbreviation | Description | Significance |

| Area Under the Curve | AUC | The total drug exposure over time. | A measure of the overall extent of systemic exposure. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of tissue distribution. |

| Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |

| Bioavailability | F% | The fraction of an orally administered dose that reaches the systemic circulation unchanged.[4] | A key indicator of oral drug absorption. |

By integrating the in vitro and in vivo data, a predictive model of the compound's behavior in humans can be developed. For instance, a high in vitro intrinsic clearance in HLM would be expected to correlate with a high in vivo clearance in animal models, potentially indicating a short half-life in humans.

Conclusion and Future Directions

The pharmacokinetic profiling of 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol derivatives is a multifaceted but essential component of their development as potential therapeutic agents. A systematic approach, beginning with in silico and in vitro assessments and progressing to in vivo studies, allows for the early identification of potential liabilities and provides the necessary data to optimize dosing regimens and predict human pharmacokinetics.[1][18] Future work in this area should focus on detailed metabolite identification to fully elucidate the biotransformation pathways and on the use of physiologically based pharmacokinetic (PBPK) modeling to refine predictions of human PK and explore potential drug-drug interactions.[4][7]

References

- Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. (n.d.).

- Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. (1989). J Med Chem, 32(6), 1340-8.

- Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. (n.d.).

- Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its. (n.d.).

- Predicting drug pharmacokinetics in humans from in vitro metabolism studies. (2001). Biochem Soc Trans, 29(Pt 2), 135-40.

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual.

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters.

- In vitro models to determine the pharmacokinetic parameters. (2021). ResearchGate.

- In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.

- 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol. (n.d.). PubChem.

- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.).

- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PMC.

- Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. (2022). Environmental Science & Technology.

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).

- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI.

- (2-(4-chlorophenyl)-4,4-diMethylcyclohex-1-enyl)Methanol. (n.d.). CLEARSYNTH.

- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs.

- Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate.

- Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (n.d.). PMC.

- CAS No : 1027345-21-6 | Product Name : 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol. (n.d.). Pharmaffiliates.

- ADME Properties in Drug Discovery. (n.d.). BioSolveIT.

- Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. (n.d.). Benchchem.

- A review on biological matrices and analytical methods used for determination of drug of abuse. (2011).

- 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol | CAS 1027345-21-6. (n.d.). Santa Cruz Biotechnology.

- A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Derivatives. (n.d.). Benchchem.

- ADME Properties in Drug Delivery. (2025). MDPI.

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.

- ADME Profiling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate.

- In vitro ADME drug discovery services. (n.d.). Symeres.

- Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. (2025). ResearchGate.

- Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT-Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides. (n.d.).

- Introductory Chapter: Linkages between Pharmacokinetics and Adverse Effects of Drugs. (2018).

- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). ACS Publications.

Sources

- 1. proventainternational.com [proventainternational.com]

- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 3. biosolveit.de [biosolveit.de]

- 4. longdom.org [longdom.org]

- 5. Predicting drug pharmacokinetics in humans from in vitro metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Introductory Chapter: Linkages between Pharmacokinetics and Adverse Effects of Drugs | IntechOpen [intechopen.com]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. symeres.com [symeres.com]

- 15. japsonline.com [japsonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 18. mdpi.com [mdpi.com]

material safety data sheet (MSDS) and hazards for CAS 1027345-21-6

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Hazards for CAS 1027345-21-6 has been compiled based on available data. Due to the limited public information on this specific compound, this guide also provides a framework for handling novel chemical entities where comprehensive safety data may be sparse.

Compound Identification and Overview

The compound with CAS number 1027345-21-6 is identified as GSK2110183. It is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). This mechanism of action positions it within a class of therapeutic agents used in the management of type 2 diabetes.

| Identifier | Value |

| CAS Number | 1027345-21-6 |

| Synonyms | GSK2110183 |

| Chemical Formula | C₂₃H₂₉ClO₇S |

| Molecular Weight | 485.0 g/mol |

Hazard Identification and Classification

A specific, publicly available Material Safety Data Sheet (MSDS) for GSK2110183 (CAS 1027345-21-6) is not readily found. However, based on its intended biological activity and the general handling procedures for potent, small molecule inhibitors, a cautious approach is warranted. In the absence of a detailed MSDS, it is prudent to treat the compound as potentially hazardous.

Inferred Potential Hazards:

-

Specific Target Organ Toxicity: As a potent SGLT2 inhibitor, the primary target organ system is the kidney. Unintended exposure could lead to pharmacological effects.

-

General Cytotoxicity: As with many biologically active small molecules, the potential for off-target effects and general cytotoxicity cannot be ruled out without specific data.

-

Irritation: The compound may cause skin and eye irritation upon direct contact.

-

Sensitization: The potential for allergic skin reactions should be considered.

First-Aid Measures

In the event of exposure to GSK2110183, the following first-aid measures are recommended. These are general guidelines and should be supplemented by institutional protocols.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage

Given the potent biological activity of GSK2110183, stringent handling and storage protocols are essential to minimize exposure risk.

Experimental Protocol: Safe Handling of Potent Small Molecule Inhibitors

-

Engineering Controls: All work involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves at all times. Double-gloving is recommended when handling the pure compound.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A buttoned lab coat should be worn to protect from skin contact.

-

-

Weighing: To prevent the generation of airborne dust, weigh the compound in a fume hood, preferably on a balance with a draft shield.

-

Solution Preparation: Prepare solutions in the fume hood. Add the solvent to the solid to minimize dust formation.

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.

-

Waste Disposal: Dispose of all waste contaminated with GSK2110183 as hazardous chemical waste in accordance with institutional and local regulations.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Recommended storage temperature is typically -20°C for long-term stability.

Accidental Release Measures

In the event of a spill, the following procedure should be followed:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the spilled material.

-

Contain: For a solid spill, carefully cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material such as vermiculite or sand.

-

Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a decontaminating solution.

Toxicological and Ecological Information

Detailed public toxicological and ecological data for GSK2110183 are not available. As a potent SGLT2 inhibitor, its pharmacological effects are the primary toxicological concern. The environmental impact has not been characterized. It should be handled in a manner that prevents its release into the environment.

Workflow for Handling Uncharacterized Compounds

The lack of a specific MSDS for GSK2110183 highlights a common challenge in research environments. The following diagram illustrates a logical workflow for handling such compounds.

Caption: Workflow for assessing and handling a chemical compound with limited safety data.

This systematic approach ensures that even in the absence of complete information, a high level of safety is maintained in the laboratory. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be applied.

An In-depth Technical Guide to the Thermal Stability of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Foreword: The Critical Role of Thermal Stability in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a promising molecule to a safe and effective therapeutic is fraught with challenges. Among the most critical yet often under-characterized aspects of an active pharmaceutical ingredient (API) or its precursors is thermal stability. The ability of a compound to withstand thermal stress during synthesis, purification, formulation, and storage directly impacts its purity, efficacy, and safety profile. This guide provides a comprehensive framework for assessing the thermal stability of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol, a key intermediate in the synthesis of cell death regulators and apoptosis promoters.[1][2] By understanding its thermal behavior, researchers and drug development professionals can de-risk their development programs, ensuring the integrity of this vital building block.

Molecular Profile and Structural Considerations

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol is a substituted allylic alcohol with the molecular formula C₁₅H₁₉ClO and a molecular weight of 250.76 g/mol .[1][3] Its structure, featuring a chlorophenyl group attached to a dimethyl-substituted cyclohexene ring with a primary alcohol on the double bond, presents several key features that are likely to influence its thermal stability.

| Property | Value | Source |

| IUPAC Name | [2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methanol | PubChem[3] |

| CAS Number | 1027345-21-6 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₅H₁₉ClO | PubChem[3] |

| Molecular Weight | 250.76 g/mol | PubChem[3] |

| Appearance | Pale Yellow Oil | Pharmaffiliates[2] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |

The allylic alcohol moiety is of particular interest. While the conjugation of the double bond with the hydroxyl group can offer some resonance stabilization, this functional group is also prone to a variety of thermal and catalytic reactions.[4] The presence of the bulky dimethylcyclohexene ring and the electron-withdrawing chlorophenyl group will sterically and electronically influence the reactivity of the molecule under thermal stress.

Predicted Thermal Decomposition Pathways

Based on the principles of organic chemistry and the known reactivity of allylic alcohols, several potential thermal degradation pathways can be postulated for 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol. A comprehensive thermal analysis should aim to confirm or refute these hypotheses.

-

Dehydration: A classic reaction for alcohols, particularly at elevated temperatures or in the presence of acidic or basic catalysts, is dehydration to form an alkene. In this case, the elimination of water would likely lead to the formation of a conjugated diene system within the cyclohexene ring.

-

Oxidation: The primary allylic alcohol is susceptible to oxidation, which could yield the corresponding aldehyde, 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-carbaldehyde. Further oxidation under more forcing conditions could lead to the formation of the carboxylic acid. The presence of atmospheric oxygen during heating would be a critical factor here.[5]

-

Rearrangement Reactions: Allylic systems are known to undergo rearrangements. Thermally induced sigmatropic rearrangements, while less common for simple alcohols, cannot be entirely ruled out without experimental evidence.

-

Fragmentation: At higher temperatures, cleavage of C-C bonds within the cyclohexene ring or the bond connecting the ring to the chlorophenyl group could occur, leading to the formation of smaller, more volatile fragments.

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol | C15H19ClO | CID 58237691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sltchemicals.com [sltchemicals.com]

- 5. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy protocols for 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Application Note: Comprehensive NMR Spectroscopy Protocols for the Structural Elucidation of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, step-by-step nuclear magnetic resonance (NMR) spectroscopy workflow for the unambiguous structural elucidation and conformational verification of the target functionalized cyclohexene derivative.

Introduction & Strategic Approach

The structural elucidation of highly functionalized small molecules is a critical bottleneck in synthetic chemistry and drug development. 1D 1 H and 13 C NMR spectroscopy remain the workhorse methods for determining molecular composition and connectivity[1]. However, complex molecules with multiple quaternary centers and isolated spin systems require a strategic, multidimensional approach[2].

The target molecule, 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol , presents a unique analytical challenge: it contains three isolated spin systems separated by quaternary carbons (C1, C2, and C5). Standard through-bond correlation (COSY) is insufficient to map the entire framework. Therefore, this protocol is designed around a self-validating logic system that leverages multiplicity-edited HSQC and long-range HMBC correlations to bridge these isolated fragments, ensuring absolute structural confidence without over-reliance on predictive databases[3].

Molecular Properties & Expected NMR Profile

Before initiating data acquisition, it is crucial to establish a predictive baseline. The target molecule (MW ≈ 250.7 g/mol ) features a gem-dimethyl group, an allylic alcohol moiety, and a para-substituted aromatic ring.

Table 1: Expected 1 H and 13 C NMR Spectral Data in CDCl 3

| Position | 13 C Shift (ppm) | Type | 1 H Shift (ppm) | Multiplicity | Integral | Diagnostic Feature |

| 1 | ~135.0 | Cq | - | - | - | Alkene (Quaternary) |

| 2 | ~132.0 | Cq | - | - | - | Alkene (Quaternary) |

| 3 | ~25.5 | CH 2 | ~2.35 | Triplet (t) | 2H | Vicinal coupling to H4 |

| 4 | ~35.0 | CH 2 | ~1.55 | Triplet (t) | 2H | Vicinal coupling to H3 |

| 5 | ~30.0 | Cq | - | - | - | Aliphatic (Quaternary) |

| 6 | ~40.5 | CH 2 | ~2.10 | Singlet (s) | 2H | Isolated methylene anchor |

| 5-CH 3 | ~28.0 | CH 3 | ~1.05 | Singlet (s) | 6H | Gem-dimethyl anchor |

| 1-CH 2 OH | ~65.0 | CH 2 | ~4.05 | Singlet (s) | 2H | Hydroxymethyl group |

| -OH | - | OH | ~1.80 | Broad (br s) | 1H | Exchangeable proton |

| Ph-C1' | ~140.0 | Cq | - | - | - | Aromatic (Quaternary) |

| Ph-C2',6' | ~130.0 | CH | ~7.15 | Doublet (d) | 2H | para-substitution pattern |

| Ph-C3',5' | ~128.5 | CH | ~7.30 | Doublet (d) | 2H | para-substitution pattern |

| Ph-C4' | ~132.5 | Cq | - | - | - | C-Cl (Quaternary) |

*May exhibit fine broadening due to long-range allylic (W-pathway) coupling.

Sample Preparation Protocol

The choice of solvent and sample concentration directly impacts the resolution and the ability to observe exchangeable protons.

-

Weighing: Accurately weigh 15–20 mg of the synthesized compound into a clean, dry glass vial.

-

Solvent Selection & Addition: Add 0.6 mL of anhydrous deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is selected because it lacks exchangeable protons, allowing the observation of the -OH signal if the solvent is kept strictly anhydrous. TMS provides a reliable internal chemical shift reference at 0.00 ppm.

-

-

Homogenization: Vortex the vial gently for 10 seconds to ensure complete dissolution of the lipophilic cyclohexene core.

-

Transfer: Use a clean glass Pasteur pipette to transfer the solution into a high-precision 5 mm NMR tube. Ensure no particulate matter or air bubbles are trapped, as these will distort magnetic field homogeneity and degrade line shape.

Experimental Acquisition Protocols

1D NMR Acquisition

-

1 H NMR (Pulse Sequence: zg30):

-

Parameters: 400 or 600 MHz, Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.

-

Causality: A 30° flip angle is selected over a 90° pulse to allow for a shorter relaxation delay. This optimizes the signal-to-noise ratio per unit time while maintaining accurate quantitative integration for the critical 6H gem-dimethyl group.

-

-

13 C NMR (Pulse Sequence: zgpg30):

-

Parameters: 100 or 150 MHz, NS = 1024 to 2048, D1 = 2.0 s.

-

Causality: WALTZ-16 composite pulse decoupling is applied to the proton channel. This collapses complex C-H multiplets into sharp singlets, concentrating signal intensity—a necessity given the low natural abundance (~1.1%) and low gyromagnetic ratio of 13 C.

-

2D NMR Workflow

-

COSY (cosygpqf): Maps the isolated C3-C4 ethylene bridge.

-

Multiplicity-Edited HSQC (hsqcedetgpsisp2.2):

-

Causality: Differentiates CH/CH 3 groups (positive phase, blue) from CH 2 groups (negative phase, red). This provides an immediate, self-validating check: the C3, C4, C6, and C1-CH 2 OH carbons must all appear inverted, while the gem-dimethyl and aromatic CH carbons must appear positive.

-

-

HMBC (hmbcgplpndqf): Optimized for long-range nJCH couplings (~8 Hz). This is the critical bridging experiment for this molecule.

-

NOESY (noesygpphpp): Mixing time = 300–500 ms.

-

Causality: For small molecules (MW ~250 g/mol ), the rotational correlation time is short ( ωτc≪1 ). A longer mixing time allows sufficient cross-relaxation to build up detectable Nuclear Overhauser Effect (NOE) cross-peaks without excessive spin diffusion.

-

Workflow Visualization

Fig 1: Logical 1D and 2D NMR workflow for the structural elucidation of the target molecule.

Data Interpretation & Self-Validation Logic

The structural elucidation of this molecule relies on a self-validating network of 2D NMR correlations, moving beyond simple 1D peak assignment[1].

-

Establishing Anchors: The 1 H spectrum presents two highly diagnostic isolated signals: the 6H singlet of the gem-dimethyl group (~1.05 ppm) and the 2H singlet of the C6 methylene (~2.10 ppm). Because C6 is flanked by two quaternary centers (C1 and C5), it exhibits no vicinal coupling, making it an ideal anchor point.

-

Bridging the Fragments: COSY will only show a correlation between H3 and H4. To prove the cyclohexene ring structure, we must rely on HMBC. The C6 protons will show strong 2-bond and 3-bond correlations to C1, C5, C4, and the C1-CH 2 OH carbon. Simultaneously, the gem-dimethyl protons will correlate to C5, C4, and C6.

-

Absolute Confirmation: If the structure is correct, these independent HMBC correlation networks will perfectly converge on C4, C5, and C6. Furthermore, the aromatic protons (H2', H6') will show a strong HMBC correlation to the C2 alkene carbon, confirming the exact position of the p-chlorophenyl ring. This interlocking logic provides absolute confirmation of the substitution pattern[3].

References

-

[2] The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. National Institutes of Health (NIH). Available at:

-

[1] Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning | ACS Central Science. American Chemical Society (ACS). Available at:

-

[3] A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. Royal Society of Chemistry (RSC). Available at:

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Introduction

The structural elucidation of novel or complex organic molecules is a cornerstone of pharmaceutical research and drug development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a powerful analytical technique for this purpose. The fragmentation pattern generated provides a molecular fingerprint, offering profound insights into the compound's structure. This application note presents a detailed, predictive analysis of the EI-MS fragmentation pathways for 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol, a compound identified as an intermediate in the synthesis of cell death regulators and apoptosis promoters.[1] Understanding its fragmentation is crucial for its identification in complex reaction mixtures and for quality control purposes.

This guide is built upon foundational principles of mass spectrometry, drawing parallels with the known fragmentation behaviors of its constituent chemical motifs: a primary alcohol, a substituted cyclohexene ring, and a chlorophenyl group.

Predicted Fragmentation Profile: A Mechanistic Approach

The molecular structure of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol offers several potential sites for fragmentation under electron ionization. The molecular ion (M⁺•) is predicted at an m/z of 250, with a characteristic M+2 peak at m/z 252 due to the ³⁷Cl isotope, in an approximate 3:1 intensity ratio with the M⁺• peak.

Key Predicted Fragmentation Pathways:

-

Dehydration (Loss of H₂O): Alcohols readily undergo dehydration, and this is anticipated to be a primary fragmentation pathway.[2][3] The loss of a water molecule (18 Da) from the molecular ion would result in a significant fragment ion at m/z 232 .

-

α-Cleavage (Loss of •CH₂OH): Alpha-cleavage next to the oxygen atom is a characteristic fragmentation for alcohols, driven by the formation of a resonance-stabilized cation.[3][4] Cleavage of the bond between the cyclohexene ring and the methanol group will lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a prominent ion at m/z 219 .

-

Retro-Diels-Alder (RDA) Reaction: Cycloalkenes are known to undergo a characteristic retro-Diels-Alder fragmentation.[5] This reaction involves the cleavage of two carbon-carbon bonds in the ring, leading to the formation of a diene and a dienophile.[5] For the ion at m/z 232 (after water loss), an RDA reaction could lead to the expulsion of ethene (28 Da) or a substituted ethene, providing valuable structural information.

-

Benzylic Cleavage & Chlorotropylium Ion Formation: The bond between the chlorophenyl group and the cyclohexene ring is a point of potential cleavage. Fragmentation could lead to the formation of a chlorophenyl radical or a chlorophenyl cation at m/z 111/113 . Rearrangement to a stable chlorotropylium ion is also a possibility.

-

Loss of Methyl and tert-Butyl Groups: The 5,5-dimethyl substitution on the cyclohexene ring provides pathways for the loss of a methyl radical (•CH₃, 15 Da) or cleavage leading to fragments associated with the loss of a tert-butyl group.

The interplay of these pathways dictates the final mass spectrum. The relative abundance of each fragment ion will depend on the stability of the resulting ion and the energy required for the fragmentation process.

Visualization of Fragmentation Pathways

To clarify these complex relationships, the predicted fragmentation cascade is illustrated below.

Caption: Predicted EI-MS fragmentation pathways for the target compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standardized methodology for analyzing 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol using GC-MS with electron ionization.

Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a stock solution of the compound at 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection. The optimal concentration should be determined empirically to avoid column overloading and detector saturation.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

The workflow for this protocol is depicted below.

Caption: General workflow from sample preparation to structural elucidation.

Summary of Predicted Quantitative Data

The following table summarizes the key ions expected in the mass spectrum. Relative abundances are predictive and serve as a guide for spectral interpretation.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Fragmentation Pathway |

| 250 | 252 | [M]⁺• (Molecular Ion) | [C₁₅H₁₉ClO]⁺• | Low | Parent Molecule |

| 232 | 234 | [M - H₂O]⁺• | [C₁₅H₁₇Cl]⁺• | High | Dehydration |

| 219 | 221 | [M - •CH₂OH]⁺ | [C₁₄H₁₆Cl]⁺ | High | α-Cleavage |

| 111 | 113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Medium | Benzylic Cleavage |

Conclusion

The mass spectral fragmentation of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol is predicted to be rich and informative. By understanding the principal fragmentation pathways—dehydration, alpha-cleavage, and retro-Diels-Alder reactions—researchers can confidently identify this molecule and distinguish it from related structures. The provided GC-MS protocol offers a robust starting point for experimental analysis. This predictive framework, grounded in established chemical principles, serves as an essential tool for scientists engaged in the synthesis and analysis of novel pharmaceutical intermediates.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.

- WisdomLib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism.

-

National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol. PubChem Compound Database. Retrieved from [Link]

-

Powers, R., & Schopfer, L. M. (2018). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 29(12), 2493–2504. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

R Discovery. (2018, September 18). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)- N -aryl-4-(trichloromethyl)-4 H -1,3,5-oxadiazin-2-amines. Retrieved from [Link]

-

YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol. Retrieved from [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Impurities in the Synthesis of Complex Heterocyclic Compounds

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for troubleshooting common issues related to impurities encountered during the synthesis of complex heterocyclic molecules. Given that the specific compound CAS 1027345-21-6 is not extensively documented in public scientific literature, we will use the synthesis of a substituted 1H-pyrrolo[2,3-b]pyridine as a representative and instructive case study. This molecular scaffold is a cornerstone in medicinal chemistry, and its synthesis involves several critical transformations where impurity control is paramount.

This guide is structured in a question-and-answer format to directly address the challenges you may face at the bench. We will explore the root causes of impurity formation, provide systematic diagnostic approaches, and offer validated solutions to enhance the purity and yield of your target compound.

Case Study: Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine

Our troubleshooting guide will be based on a common synthetic route to a substituted 1H-pyrrolo[2,3-b]pyridine, a class of compounds with significant biological activity.[1] The synthesis involves two key modern organic reactions: a Fischer indole synthesis to construct the core bicyclic system, followed by a palladium-catalyzed cross-coupling reaction to introduce further complexity.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific problems you might encounter during the synthesis. Each question is followed by a detailed explanation of potential causes, diagnostic steps, and solutions.

Q1: I've completed the Fischer indole synthesis step to form the 1H-pyrrolo[2,3-b]pyridine core, but my crude NMR and LC-MS show a complex mixture with a low yield of the desired product. What are the likely culprits?

A1: The Fischer indole synthesis, while powerful, is notorious for producing byproducts, especially with electron-rich or sterically hindered substrates.[2][3] The strongly acidic and often high-temperature conditions can lead to a variety of side reactions.

Potential Causes and Solutions:

-

Incomplete Reaction or Unstable Hydrazone: The initial formation of the phenylhydrazone from the hydrazine and ketone/aldehyde is a critical equilibrium-driven step.

-

Diagnosis: Check your crude reaction mixture by TLC or LC-MS for the presence of unreacted starting materials (hydrazine and carbonyl compound).

-

Solution: Ensure anhydrous conditions, as water can hydrolyze the hydrazone intermediate. You might consider pre-forming and isolating the hydrazone before subjecting it to the acidic cyclization conditions.

-

-

Side-Reactions from Strong Acid: The acid catalyst can promote undesired reactions.

-

Diagnosis: The presence of tar-like substances is a common indicator of acid-catalyzed polymerization or degradation.[4]

-

Solution: Screen different acid catalysts. While strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are common, Lewis acids such as ZnCl₂ or BF₃ can sometimes provide better results with lower tar formation.[5] Running the reaction at a lower temperature for a longer duration can also minimize degradation.

-

-

Regioisomeric Byproducts: If you are using an unsymmetrical ketone, cyclization can occur in two different directions, leading to regioisomers that can be difficult to separate.

-

Diagnosis: Careful analysis of the crude ¹H NMR and 2D NMR (COSY, HMBC) spectra can help identify the presence of isomers. High-resolution mass spectrometry (HRMS) will show identical masses for the isomers, but they may have different retention times in HPLC.

-

Solution: If regioisomer formation is unavoidable, you may need to develop a robust chromatographic separation method. Consider using a chiral stationary phase if the isomers are enantiomers or diastereomers.

-

-

N-N Bond Cleavage: A known side reaction is the cleavage of the N-N bond in the hydrazine or hydrazone, which can lead to the formation of aniline derivatives as byproducts.[3]

-

Diagnosis: Look for characteristic signals of the corresponding aniline in your crude NMR and a mass peak corresponding to it in your LC-MS.

-

Solution: This is often an inherent reactivity issue. Optimizing the acid catalyst and temperature may reduce the extent of this side reaction.

-

Q2: My Buchwald-Hartwig amination reaction to couple an amine to the halo-substituted 1H-pyrrolo[2,3-b]pyridine is sluggish and gives a low yield. What should I investigate?

A2: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the interplay between the palladium catalyst, the ligand, the base, and the solvent.[6]

Potential Causes and Solutions:

| Potential Cause | Diagnosis | Solution |

| Catalyst Deactivation | The reaction stalls, leaving significant amounts of starting material. | Ensure strictly anaerobic conditions. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.[7] Use fresh, high-purity catalyst and ligands. Consider using a more robust pre-catalyst. |